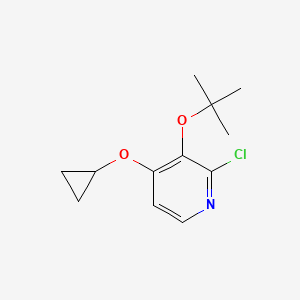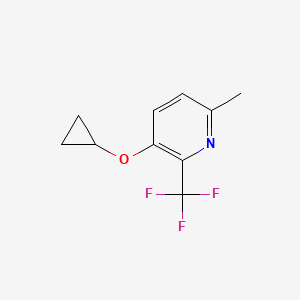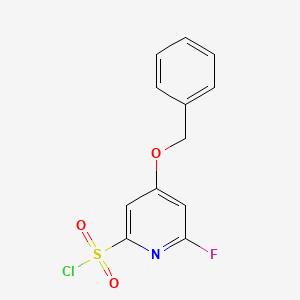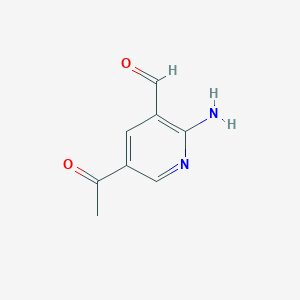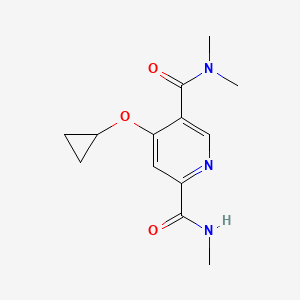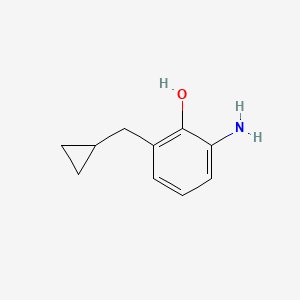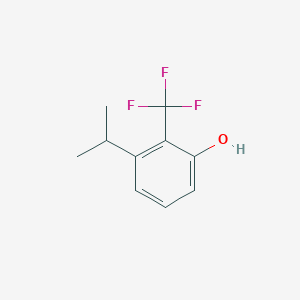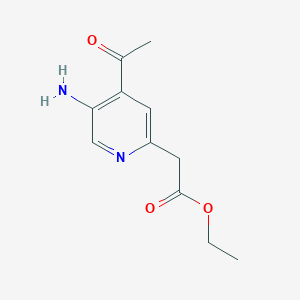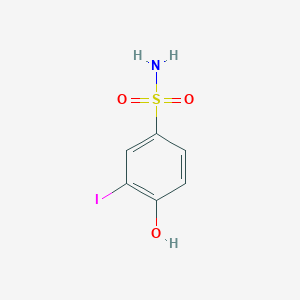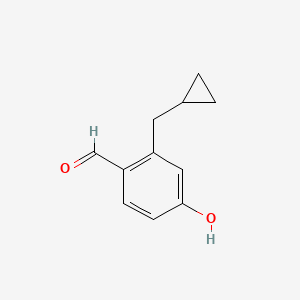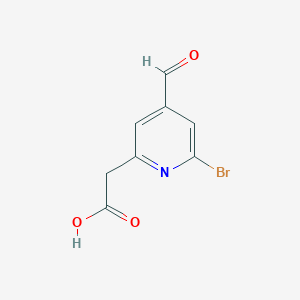
(6-Bromo-4-formylpyridin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-4-formylpyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol It is characterized by the presence of a bromine atom, a formyl group, and an acetic acid moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-4-formylpyridin-2-YL)acetic acid typically involves the bromination of 2-acetylpyridine followed by formylation and subsequent oxidation. One common method includes the use of bromine and acetic acid as reagents under controlled conditions to introduce the bromine atom at the 6-position of the pyridine ring. The formyl group is then introduced using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). Finally, the acetic acid moiety is introduced through oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-4-formylpyridin-2-YL)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: (6-Bromo-4-carboxypyridin-2-YL)acetic acid.
Reduction: (6-Bromo-4-hydroxymethylpyridin-2-YL)acetic acid.
Substitution: (6-Methoxy-4-formylpyridin-2-YL)acetic acid.
Scientific Research Applications
(6-Bromo-4-formylpyridin-2-YL)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (6-Bromo-4-formylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins. The bromine atom can facilitate the formation of covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-4-formylpyridin-2-YL)acetic acid: Similar structure but with a chlorine atom instead of bromine.
(6-Methyl-4-formylpyridin-2-YL)acetic acid: Similar structure but with a methyl group instead of bromine.
(6-Nitro-4-formylpyridin-2-YL)acetic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness
(6-Bromo-4-formylpyridin-2-YL)acetic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other substituents. The bromine atom also influences the compound’s electronic properties, potentially enhancing its biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H6BrNO3 |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
2-(6-bromo-4-formylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6BrNO3/c9-7-2-5(4-11)1-6(10-7)3-8(12)13/h1-2,4H,3H2,(H,12,13) |
InChI Key |
OSCUSRJGZRRKMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


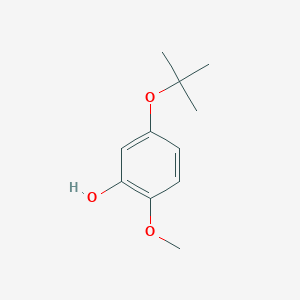
![[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841046.png)
